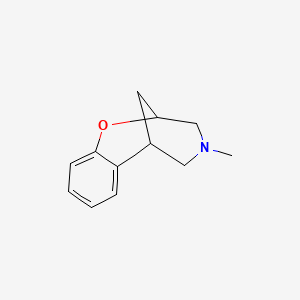
3-Aza-6,7-benzo-3-methyl-8-oxa-5-phenylbicyclo(3.3.1)nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aza-6,7-benzo-3-methyl-8-oxa-5-phenylbicyclo(331)nonane is a complex organic compound characterized by its bicyclic structure, which includes a fused benzene ring and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aza-6,7-benzo-3-methyl-8-oxa-5-phenylbicyclo(3.3.1)nonane typically involves multiple steps, starting with the construction of the bicyclic core. One common approach is the cyclization of appropriate precursors, such as furan-2,5-dicarboxylic acid and 4H-pyran-2,6-dicarboxylic acid, followed by subsequent functional group modifications.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Aza-6,7-benzo-3-methyl-8-oxa-5-phenylbicyclo(3.3.1)nonane can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to simpler forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can be further utilized in subsequent chemical processes.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with unique properties.
Biology
In biological research, 3-Aza-6,7-benzo-3-methyl-8-oxa-5-phenylbicyclo(3.3.1)nonane may be used to study biological systems and pathways, potentially leading to the discovery of new therapeutic targets.
Medicine
In medicine, this compound could be explored for its potential pharmacological properties, such as its ability to interact with specific molecular targets and pathways.
Industry
In industry, the compound may find applications in the development of new materials, catalysts, and other chemical products.
Mechanism of Action
The mechanism by which 3-Aza-6,7-benzo-3-methyl-8-oxa-5-phenylbicyclo(3.3.1)nonane exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
8-oxa-3-aza-bicyclo[3.2.1]octane
9-oxa-3-aza-bicyclo[3.3.1]nonane
Tropane alkaloids
Uniqueness
3-Aza-6,7-benzo-3-methyl-8-oxa-5-phenylbicyclo(3.3.1)nonane is unique due to its specific structural features, which can influence its reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
67293-81-6 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
11-methyl-8-oxa-11-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene |
InChI |
InChI=1S/C12H15NO/c1-13-7-9-6-10(8-13)14-12-5-3-2-4-11(9)12/h2-5,9-10H,6-8H2,1H3 |
InChI Key |
UFYJHAWVSCNDFY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CC(C1)OC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



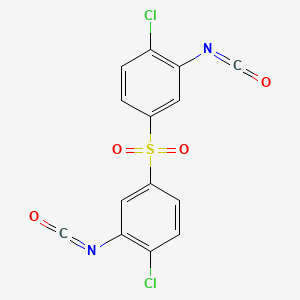
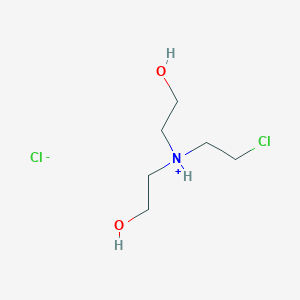
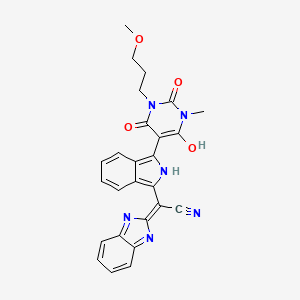
![(1S,5S)-1-[(2R)-6-methylhept-5-en-2-yl]-4-methylidenebicyclo[3.1.0]hexane](/img/structure/B15349199.png)
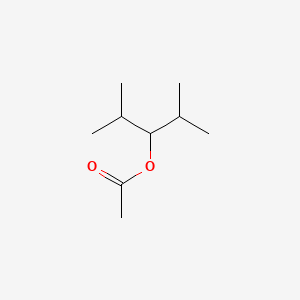
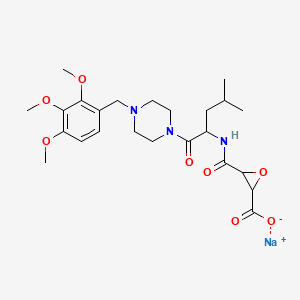
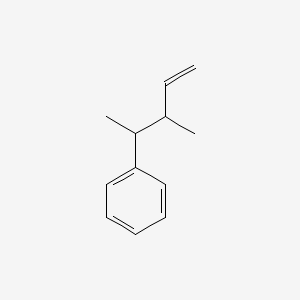
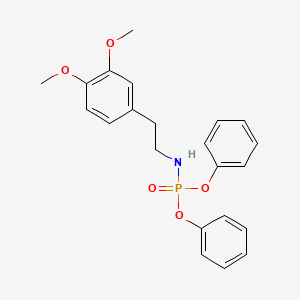
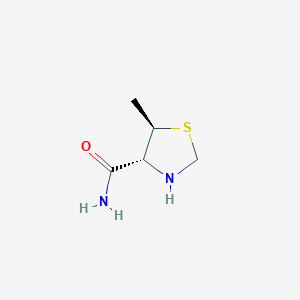
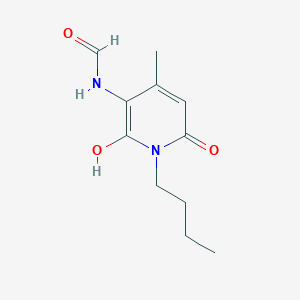
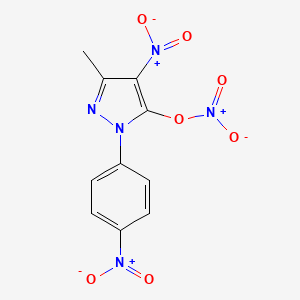
![tert-butyl N-[1-(hydroxyhydrazinylidene)butan-2-yl]carbamate](/img/structure/B15349244.png)
![1,3-Cyclohexadiene, 1,4-dimethyl-2-[(trimethylsilyl)oxy]-](/img/structure/B15349253.png)
